molecular formula C17H21NO2 B5500052 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane

Cat. No. B5500052
M. Wt: 271.35 g/mol
InChI Key: SICLEFSRRXARRS-UHFFFAOYSA-N
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Description

  • The compound is related to the benzofuran chemical group, known for its presence in a variety of pharmacologically active compounds.

Synthesis Analysis

  • Benzofuran derivatives have been synthesized using various methods, including chlorination of 1-benzofuran-2-ylethanone with thionyl chloride (Kozakiewicz et al., 2007).
  • Gold(III)-catalyzed tandem condensation/rearrangement/cyclization reactions have been used to synthesize 3-carbonylated benzofuran derivatives (Liu et al., 2010).
  • Palladium-catalyzed cross-coupling reactions have been employed for the preparation of azulene-substituted benzofurans (Shoji et al., 2018).

Molecular Structure Analysis

  • The benzofuran ring system and carbonyl group in related compounds are often coplanar, with specific C—H⋯O contacts and π–π interactions (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

  • Benzofuran derivatives can participate in [4 + 1 + 1] annulations, forming complex structures like fused benzofuro[3,2- b]pyridines (Zeng et al., 2019).
  • They can also undergo transformations involving ring-expansion reactions and cyclization (Behler et al., 2011).

Physical Properties Analysis

  • The physical properties of benzofuran derivatives can be investigated through various spectroscopic methods, including UV/vis spectroscopy and theoretical calculations (Halim & Ibrahim, 2022).

Chemical Properties Analysis

  • Benzofuran compounds exhibit aromatic π–π interactions and C—H⋯π interactions in their crystal structures (Choi et al., 2008).
  • Their reactivity can include nucleophilic substitutions and electrophilic aromatic substitution reactions (Xu et al., 2011).

Scientific Research Applications

Carbonyl Compound Analysis

Carbonyl compounds, including ketones, aldehydes, and carboxylic acids, are fundamental in various chemical analyses and synthesis processes. Techniques developed for their identification and quantification, such as spectrophotometric assays, are crucial in the study and application of complex molecules like 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane. The development of sensitive methods allows for rapid and accurate measurement of these compounds in the presence of carbohydrates and other substances (Paz et al., 1965).

Benzofuran Derivatives

Benzofuran derivatives are known for their versatile applications in material science, pharmacology, and organic synthesis. Research on the synthesis and coordination reactions of benzofuran compounds has led to the creation of novel materials with high thermal stability. These compounds are used in the development of metal complexes that exhibit unique thermal properties (Mojumdar et al., 2009). Moreover, benzofuran derivatives have been synthesized for use as antimicrobial agents, highlighting their importance in medical and environmental applications (Budhwani et al., 2017).

Azocane Derivatives

While specific studies on 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane were not found, the exploration of azocane derivatives and their synthesis from oxoindanecarboxylates provides valuable insights. These studies demonstrate the feasibility of generating eight-membered ring lactams through bismuth-mediated ring-expansion reactions, showcasing the potential for creating structurally diverse compounds with significant biological and chemical properties (Behler et al., 2011).

properties

IUPAC Name

azocan-1-yl-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-14-9-5-6-10-15(14)20-16(13)17(19)18-11-7-3-2-4-8-12-18/h5-6,9-10H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICLEFSRRXARRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl(3-methyl-1-benzofuran-2-yl)methanone

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